molecular formula C10H14ClNO3S B14212667 4-(4-Chlorobutoxy)benzene-1-sulfonamide CAS No. 824407-29-6

4-(4-Chlorobutoxy)benzene-1-sulfonamide

Cat. No.: B14212667
CAS No.: 824407-29-6
M. Wt: 263.74 g/mol
InChI Key: RWWODAXUVQDUER-UHFFFAOYSA-N
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Description

4-(4-Chlorobutoxy)benzene-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and organic synthesis research. Sulfonamides are a class of broad-spectrum synthetic antibacterial agents that function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is a key component in the folate synthesis pathway of bacteria, and its inhibition disrupts the production of essential nucleic acids, thereby preventing bacterial growth . Beyond their established antimicrobial role, sulfonamide derivatives are extensively investigated for a diverse range of pharmacological activities, including antiviral, antifungal, anti-inflammatory, and anti-cancer properties . The molecular structure of this compound, which features a sulfonamide functional group and a chlorobutoxy side chain, makes it a valuable intermediate for the synthesis of more complex chemical entities. The chlorobutoxy moiety can serve as a flexible linker in the development of chiral ionic-liquid-supported ligands and catalysts, which are important tools in asymmetric synthesis and green chemistry . Researchers can utilize this compound as a building block in organic synthesis, particularly in nucleophilic substitution reactions where the chlorine atom can be displaced, or in the development of novel sulfonamide-based molecular libraries for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

824407-29-6

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

4-(4-chlorobutoxy)benzenesulfonamide

InChI

InChI=1S/C10H14ClNO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14)

InChI Key

RWWODAXUVQDUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Reaction Pathways

Williamson Ether Synthesis Followed by Sulfonation and Amination

The most straightforward route involves introducing the 4-chlorobutoxy group first, followed by sulfonation and subsequent conversion to the sulfonamide.

Step 1: Synthesis of 4-(4-Chlorobutoxy)benzene

Phenol undergoes Williamson ether synthesis with 1-bromo-4-chlorobutane in the presence of a strong base (e.g., sodium hydride). The phenoxide ion attacks the primary bromide, displacing bromide and forming the ether linkage:
$$
\text{Phenol} + \text{1-Bromo-4-chlorobutane} \xrightarrow{\text{NaH, DMF}} \text{4-(4-Chlorobutoxy)benzene}
$$
This reaction typically proceeds at 60–80°C for 6–12 hours, yielding the ether in >85% purity after distillation.

Step 2: Sulfonation to 4-(4-Chlorobutoxy)benzenesulfonyl Chloride

The 4-chlorobutoxy group directs electrophilic aromatic substitution to the para position. Chlorosulfonic acid (ClSO$$3$$H) is employed under controlled conditions (0–5°C, 2–4 hours) to avoid over-sulfonation:
$$
\text{4-(4-Chlorobutoxy)benzene} + \text{ClSO}
3\text{H} \rightarrow \text{4-(4-Chlorobutoxy)benzenesulfonyl Chloride} + \text{HCl}
$$
The crude sulfonyl chloride is purified via vacuum distillation, removing residual chlorosulfonic acid and by-products like 4,4'-dichlorodiphenyl sulfone.

Step 3: Amination to 4-(4-Chlorobutoxy)benzene-1-sulfonamide

The sulfonyl chloride reacts with aqueous ammonia (25–30% w/w) at 20–40°C for 2–4 hours:
$$
\text{4-(4-Chlorobutoxy)benzenesulfonyl Chloride} + \text{NH}3 \rightarrow \text{4-(4-Chlorobutoxy)benzene-1-sulfonamide} + \text{NH}4\text{Cl}
$$
The product precipitates upon acidification (pH 5–6) and is isolated via filtration, yielding 80–90% pure sulfonamide.

Alternative Route: Mitsunobu Etherification of 4-Hydroxybenzenesulfonamide

For substrates sensitive to sulfonation conditions, the Mitsunobu reaction offers an alternative to install the ether post-sulfonamide formation.

Step 1: Synthesis of 4-Hydroxybenzenesulfonamide

Benzene is sulfonated to benzenesulfonic acid, converted to sulfonyl chloride, and then aminated with ammonia as described in Section 1.1.

Step 2: Mitsunobu Reaction with 4-Chlorobutanol

4-Hydroxybenzenesulfonamide reacts with 4-chlorobutanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran:
$$
\text{4-Hydroxybenzenesulfonamide} + \text{4-Chlorobutanol} \xrightarrow{\text{PPh}_3, \text{DEAD}} \text{4-(4-Chlorobutoxy)benzene-1-sulfonamide}
$$
This method avoids harsh sulfonation conditions but requires stoichiometric reagents, limiting scalability.

Optimization of Reaction Conditions

Sulfonation Efficiency and By-Product Management

The use of excess chlorosulfonic acid (1.6 equivalents) and thionyl chloride (3.2 equivalents) minimizes residual sulfuric acid, enhancing sulfonyl chloride purity. By-products like 4,4'-dichlorodiphenyl sulfone (1–3% yield) are removed via fractional distillation or clarification filtration.

Temperature Control in Amination

Maintaining temperatures below 40°C during amination prevents hydrolysis of the sulfonyl chloride to sulfonic acid. The patent literature recommends incremental ammonia addition to mitigate exothermic side reactions.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.8 Hz, 2H, Ar–H), 6.98 (d, J = 8.8 Hz, 2H, Ar–H), 4.12 (t, J = 6.4 Hz, 2H, OCH$$2$$), 3.68 (t, J = 6.4 Hz, 2H, ClCH$$2$$), 1.85–1.75 (m, 4H, CH$$2$$CH$$_2$$).
  • IR (KBr): 1345 cm$$^{-1}$$ (S=O asymmetric stretch), 1160 cm$$^{-1}$$ (S=O symmetric stretch), 3250 cm$$^{-1}$$ (N–H stretch).

Melting Point and Yield

  • Melting Point : 146–148°C (lit. 146°C for analogous sulfonamide).
  • Yield : 82–92% after recrystallization from ethanol/water.

Industrial-Scale Considerations

The Williamson route is favored for scalability due to lower reagent costs and straightforward purification. Continuous distillation units efficiently separate 4-(4-chlorobutoxy)benzenesulfonyl chloride from high-boiling by-products, achieving >95% purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobutoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted sulfonamides, depending on the nucleophile used.

    Oxidation: The major products are sulfonic acids or sulfonyl chlorides.

    Reduction: The major products are amines or other reduced derivatives.

Scientific Research Applications

4-(4-Chlorobutoxy)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have potential as an antibacterial agent.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among analogs include:

  • Chlorobutoxy chain : The target compound features a flexible chloroalkyl chain, which may enhance lipophilicity compared to rigid aromatic substituents.
  • Aryl hydrazinecarbonyl groups: Compounds such as 4-[(2-{N'-[(4-Chlorophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide (15) incorporate aromatic hydrazine moieties, influencing hydrogen bonding and steric effects .
  • Heterocyclic appendages: 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) contains a pyrazole ring, which can modulate receptor binding .

Physicochemical Properties

Compound Substituent Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR, ppm)
15 4-Chlorophenyl hydrazinecarbonyl 95 226–227 NH singlet at 10.52
16 Dimethylaminophenyl 66 179–180.5 NH singlet at 11.42
18 3,5-Dimethylpyrazole 49 169–170 CH₃ groups at 10.91 (¹³C-NMR)
1c Methoxyphenyl ethenyl N/A N/A N/A
  • Melting Points : Aryl hydrazine derivatives (e.g., 15, 17) exhibit higher melting points (>220°C) due to strong intermolecular hydrogen bonding, while alkyl/heterocyclic derivatives (e.g., 18) melt at lower temperatures (~170°C) .
  • Spectral Data : NH proton singlets in hydrazine derivatives appear at 10.52–11.42 ppm, whereas pyrazole CH₃ groups in compound 18 resonate at 10.91 ppm in ¹³C-NMR .

Molecular Interactions

  • Docking Studies : Sulfonamide derivatives with imidazolyl-diazenyl groups (e.g., N-(2,6-dimethylpyrimidin-4-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzene-1-sulfonamide ) exhibit strong binding to viral proteases (e.g., Mpro), underscoring the importance of heteroaromatic substituents in target engagement .

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